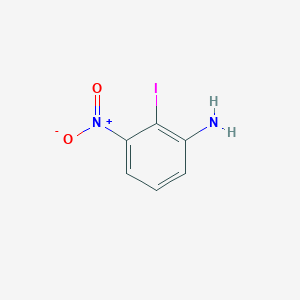

2-Iodo-3-nitroaniline

Description

Research Significance and Scope in Organic Chemistry

The significance of 2-Iodo-3-nitroaniline in organic chemistry lies in its utility as a building block for constructing polyfunctionalized and structurally complex organic molecules. Researchers have employed this compound as a starting material or key intermediate in a variety of synthetic pathways.

One notable application is in the synthesis of chiral iodoaniline-based catalysts. nih.gov For instance, this compound was utilized in the preparation of iodoarenes bearing an electron-withdrawing nitro group, which are precursors to these catalysts. nih.gov The presence of the iodo and nitro groups allows for sequential and selective chemical modifications.

Furthermore, this compound serves as a precursor for creating substituted biphenyls. researchgate.net It can be used as an electrophilic coupling partner in cross-coupling reactions, such as the Suzuki coupling, to form ortho-iodinated biphenyl (B1667301) derivatives. researchgate.net These biphenyls are, in turn, intermediates for larger, more complex structures like hexa- and octasubstituted biphenyls investigated for applications in liquid crystals. vanderbilt.edu

The compound has also been instrumental in the synthesis of indole (B1671886) derivatives. Specifically, it was a starting material for producing an enantiopure 4-iodotryptophan derivative, which was then used to synthesize 4-amino-Uhle's ketone via an intramolecular cyclization reaction. thieme-connect.com This highlights its role in the construction of heterocyclic compounds with potential biological or material science applications.

Historical Context of Related Iodo-Nitro Aniline (B41778) Compounds

The study of this compound is situated within the broader historical development of aniline and its derivatives, which dates back to the 19th century. The discovery of aniline itself is attributed to several chemists, including Otto Unverdorben who isolated it in 1826. illinois.edu The subsequent development of nitroanilines was a significant step, with these compounds becoming crucial intermediates in the burgeoning synthetic dye industry. researchgate.netwikipedia.orggoogleapis.com

The introduction of halogens, such as iodine, onto the nitroaniline scaffold represented a further evolution, providing chemists with more versatile and functionalized building blocks. The synthesis of iodo-nitro aniline compounds often involves diazotization reactions, a method that has been refined over time. For instance, the diazotization of weakly basic amines, such as 2,6-dihalogen derivatives of p-nitroaniline, required the development of specific procedures to be successful. orgsyn.org

An example of a related compound is 2,6-diiodo-p-nitroaniline, which can be prepared by the direct iodination of p-nitroaniline using iodine monochloride in glacial acetic acid. orgsyn.org This compound, in turn, can be used to synthesize other complex molecules like 1,2,3-triiodo-5-nitrobenzene (B3053423) through diazotization and subsequent reaction with potassium iodide. orgsyn.org The study of the supramolecular aggregation of related isomers, such as 2-iodo-N-(3-nitrobenzyl)aniline, has also been a subject of research, revealing how different substitution patterns influence intermolecular interactions. nih.gov These historical developments and the synthesis of related compounds provide the foundational knowledge upon which the modern applications of specific isomers like this compound are built.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCRWCXZMAPTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 3 Nitroaniline

Multi-Step Synthetic Routes

The preparation of 2-iodo-3-nitroaniline typically involves a sequence of reactions starting from more readily available precursors. These routes are characterized by the strategic introduction and transformation of functional groups to arrive at the target molecule.

Nitration and Iodination Strategies in Related Isomers

The synthesis of isomers of this compound provides insight into the directing effects of the amino, nitro, and iodo substituents. The direct nitration of aniline (B41778) is complex as the strong activating nature of the amino group can lead to multiple nitration products and oxidation. youtube.comstackexchange.com To control the outcome, the amino group is often protected, for instance as an acetanilide, to moderate its activating effect and direct nitration primarily to the para position. hopemaxchem.com

Iodination of anilines can be achieved directly using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). orgsyn.org The regioselectivity of the iodination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For example, the synthesis of 4-chloro-2-iodo-6-nitroaniline (B169699) is accomplished by treating 4-chloro-2-nitroaniline (B28928) with ICl. The development of mild and efficient iodination and nitration methods, such as those mediated by iodine(III) reagents, offers alternative pathways for the synthesis of halogenated and nitrated anilines. researchgate.netbohrium.com

Alternative and Optimized Synthetic Approaches

The synthesis of this compound and its analogs has benefited from the development of alternative and optimized approaches that address the limitations of traditional methods. These modern techniques often provide higher yields, greater selectivity, and more environmentally benign reaction conditions.

Solvent-Free Methods (e.g., Grinding Method with N-Iodosuccinimide)

A notable advancement in the synthesis of iodoaromatics is the use of solvent-free methods, such as the grinding method with N-Iodosuccinimide (NIS). This technique offers a green and efficient alternative to conventional solvent-based iodination reactions. The iodination of various industrially and pharmaceutically important substituted aromatics, including anilines, has been successfully achieved using NIS in the solid state by grinding at room temperature. scite.airesearchgate.net

This method presents several key advantages:

Short Reaction Times: The reactions are typically completed within 5 to 8 minutes. scite.ai

High Yields: The reported yields are impressively high, ranging from 94% to 99%. scite.ai

High Selectivity: The reaction demonstrates high regioselectivity, with gas chromatography (GC) purity of the products between 95% and 99.9%. scite.airesearchgate.net

Simple Work-up: The procedure is non-hazardous and involves a straightforward work-up. scite.ai

The grinding method has been shown to be effective for substrates that are sensitive to oxidation, such as aniline and phenols, which are iodinated smoothly in high yields. scite.airesearchgate.net For instance, the iodination of 4-nitroaniline (B120555) using this method proceeds efficiently. researchgate.net

Table 1: Comparison of Grinding Method vs. Solvent-Based Iodination for Aromatic Compounds An interactive data table. Users can sort and filter the data.

| Substrate | Product | Method | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Aniline | 4-Iodoaniline | Grinding | 5 | 98 |

| Aniline | 4-Iodoaniline | Solvent | 60 | 90 |

| Phenol | 4-Iodophenol | Grinding | 6 | 99 |

| Phenol | 4-Iodophenol | Solvent | 45 | 85 |

| 4-Nitroaniline | 2-Iodo-4-nitroaniline (B1222051) | Grinding | 7 | 96 |

| 4-Nitroaniline | 2-Iodo-4-nitroaniline | Solvent | 120 | 88 |

Data synthesized from research on solvent-free iodination methods. scite.airesearchgate.net

Continuous Flow Reactor Applications in Analogous Syntheses

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov While the direct continuous flow synthesis of this compound is not extensively documented, the application of this technology to analogous syntheses involving nitroaromatics is well-established.

For example, the hydrogenation of nitroaromatics to produce aromatic amines is a crucial industrial reaction that has been successfully implemented in continuous flow systems. mdpi.com These systems often utilize micro-packed-bed reactors filled with a heterogeneous catalyst, such as Pd@SBA-15. mdpi.com The benefits of this approach include:

Enhanced Safety: The small reactor volume and superior heat and mass transfer mitigate the risks associated with highly exothermic reactions like nitrations and hydrogenations. mdpi.comnih.gov

Precise Control: Continuous flow setups allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

High Efficiency: High conversion rates, often exceeding 99%, can be achieved with very short residence times, sometimes in as little as one minute. mdpi.com

Catalyst Reusability: The use of packed-bed reactors facilitates easy catalyst recovery and reuse, which is both economical and environmentally friendly. mdpi.com

Similarly, the metal-free reduction of both aromatic and aliphatic nitro derivatives to primary amines has been achieved using trichlorosilane (B8805176) under continuous-flow conditions. beilstein-journals.org This method provides high yields and short reaction times without the need for extensive purification. beilstein-journals.org The successful application of continuous flow technology in these analogous transformations suggests its high potential for the development of efficient and safe manufacturing processes for this compound and related compounds.

Protection Group Strategies in Amine Functionalization

The amino group in aniline and its derivatives is highly reactive and often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. researchgate.net The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Sulfonylation of Amino Groups for Synthetic Intermediates

Sulfonylation of the amino group to form a sulfonamide is a common and effective protection strategy. nih.gov This transformation not only protects the amine but can also influence the reactivity and directing effects of the aromatic ring. The resulting N-sulfonylated anilines are valuable synthetic intermediates.

Recent advancements have led to the development of mild and efficient methods for the sulfonylation of anilines. One such method is a visible-light-mediated, photoredox-catalyzed reaction for the sulfonylation of aniline derivatives with sulfinate salts. nih.gov Key features of this method include:

Mild Reaction Conditions: The reaction proceeds under mild conditions, which allows for excellent functional group tolerance. nih.gov

Use of Bench-Stable Reagents: It utilizes readily available and stable sulfinate salts as the sulfonyl radical source. nih.gov

Late-Stage Functionalization: The method is suitable for the late-stage functionalization of complex molecules, including drugs. nih.gov

The resulting aryl(sulfonyl)amino group is not only a stable protecting group but can also be activated to serve as a leaving group in intramolecular substitution reactions with various nucleophiles. nih.gov This dual role enhances the synthetic utility of sulfonylation in the preparation of complex nitrogen-containing heterocycles. The sulfonylation can be directed to the ortho- and para-positions with respect to the amino substituent in many cases. nih.gov

Mechanistic Studies and Reactivity Profiling

Fundamental Reaction Mechanisms

The reactivity of the 2-Iodo-3-nitroaniline molecule is a composite of the individual functionalities. The electron-withdrawing nature of the nitro group, the leaving group potential of the iodine atom, and the nucleophilic and basic character of the amino group create a complex reactivity profile.

Role of the Iodine Atom in Substitution Reactions

The iodine atom, being the largest and least electronegative of the common halogens, serves primarily as an excellent leaving group in various substitution reactions. Its C–I bond is weaker compared to other carbon-halogen bonds, facilitating its cleavage.

In nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is often dependent on the nature of the leaving group. While the first step of forming the Meisenheimer intermediate is rate-determining, the ability of the halogen to depart in the second, fast step is crucial. However, in SNAr, the polarity of the carbon-halogen bond, which influences the initial nucleophilic attack, is a more dominant factor, making fluorine the best leaving group in this specific context. youtube.com Conversely, in many metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount and follows the order I > Br > Cl > F. wikipedia.org This high reactivity makes iodo-substituted arenes like this compound highly valuable substrates for these transformations.

Role of the Nitro Group in Redox and Electrophilic Reactions

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting a strong influence on the molecule's reactivity. rhhz.net Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making reactions like nitration or Friedel-Crafts difficult. wikipedia.org

Conversely, this electron-withdrawing character is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org By stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group, the nitro group facilitates the attack of nucleophiles. youtube.comwikipedia.orglibretexts.orgnih.gov

The nitro group is also a key participant in redox reactions. It can be readily reduced to an amino group (–NH₂) under various conditions, a fundamental transformation in synthetic chemistry. This reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) compounds. rhhz.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Catalytic Hydrogenation | Highly efficient but can also reduce other functional groups. |

| Fe/HCl or Fe/AcOH | Acidic conditions | A classic and mild method, often selective for nitro groups. |

| SnCl₂/HCl | Acidic conditions | Provides mild reduction, often used when other reducible groups are present. rhhz.net |

Influence of the Amino Group's Acidity on Reactivity

The amino group (–NH₂) is an electron-donating group and a base. Its reactivity is highly dependent on the pH of the reaction medium. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (–NH₃⁺). This protonation dramatically alters its electronic effect, converting it from a powerful ortho-, para-directing and activating group into a meta-directing and deactivating group. This is why the nitration of aniline (B41778), for instance, yields a substantial amount of the meta-nitro product.

The basicity of the amino group in this compound is significantly reduced compared to aniline itself. This is due to the electron-withdrawing inductive and resonance effects of the adjacent nitro group, which pulls the lone pair of electrons from the nitrogen atom, making them less available for protonation.

Advanced Reaction Pathways

The functional groups on this compound make it a versatile substrate for constructing more complex molecules through advanced synthetic methods.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgmdpi.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group (in this case, iodide) is expelled, and the aromaticity of the ring is restored.

For the SNAr mechanism to be efficient, the negative charge of the Meisenheimer intermediate must be stabilized by electron-withdrawing groups. youtube.comnih.gov The most effective stabilization occurs when these groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance. wikipedia.orglibretexts.org In this compound, the nitro group is meta to the iodine leaving group. While it still exerts a deactivating inductive effect, it cannot stabilize the intermediate via resonance as effectively as an ortho or para substituent. Therefore, SNAr reactions at the C2 position are possible but may require more forcing conditions compared to an isomer like 4-iodo-3-nitroaniline.

Metal-Catalyzed Coupling Reactions

The presence of the iodine atom makes this compound an excellent candidate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. wikipedia.orglibretexts.orgyoutube.com

Table 2: Key Metal-Catalyzed Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid or ester (R-B(OH)₂) | C-C | Pd(0) complex, Base (e.g., K₃PO₄, Na₂CO₃) wikipedia.orglibretexts.orgharvard.edu |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) complex, Cu(I) co-catalyst, Base (e.g., Amine) wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base (e.g., NaOt-Bu) youtube.comnumberanalytics.comorganic-chemistry.org |

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond, yielding substituted biaryl compounds. wikipedia.orglibretexts.org Recent studies have even demonstrated the coupling of nitroarenes directly, where the nitro group itself acts as the leaving group. organic-chemistry.org

Sonogashira Coupling: This powerful reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org It is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. wikipedia.org The reactivity order for the halide is I > Br > Cl, making aryl iodides highly suitable substrates. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. numberanalytics.comorganic-chemistry.org It is a versatile method for synthesizing arylamines. The reaction is tolerant of many functional groups, including the nitro group. numberanalytics.com It is also possible to perform this amination using the nitroarene directly as the electrophile. nih.gov

Functional Group Transformations

The nitro and amino groups on the this compound ring can undergo a variety of chemical transformations, further expanding its synthetic utility.

The reduction of a nitro group to an amino group is a fundamental transformation in organic chemistry. wikipedia.orgacs.org For aromatic nitro compounds, this conversion is particularly important for the synthesis of anilines. A variety of reagents and conditions can be employed for this reduction. wikipedia.org

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-iodo-1,3-diaminobenzene. This transformation is crucial for the synthesis of various heterocyclic compounds. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, care must be taken to avoid dehalogenation of the iodo group. Alternative reagents that can be used to avoid this side reaction include tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. commonorganicchemistry.com For substrates with sensitive functional groups, milder conditions such as zinc dust with ammonium (B1175870) formate (B1220265) can be effective. researchgate.net

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| H₂/Pd/C | Catalytic Hydrogenation | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic Hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| SnCl₂ | Acidic (e.g., HCl) or neutral conditions | Mild method, good for preserving other reducible groups. commonorganicchemistry.com |

| Fe | Acidic conditions (e.g., acetic acid) | Mild and cost-effective. commonorganicchemistry.com |

| Zn | Acidic conditions (e.g., acetic acid) | Mild method for reducing nitro groups. commonorganicchemistry.com |

The oxidation of the amino group in aniline derivatives can lead to a variety of products, including nitroso compounds, nitro compounds, azoxy compounds, azo compounds, and quinones, depending on the oxidant and reaction conditions. However, specific examples of the oxidation of the amino group in this compound were not prominently featured in the search results. Generally, the oxidation of anilines is a complex process and can be challenging to control to achieve a specific product.

The amino group of this compound is nucleophilic and can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide derivatives. organic-chemistry.org This reaction is a straightforward way to introduce an acyl group onto the nitrogen atom, which can serve as a protecting group or as a precursor for further transformations. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Various methods for amide synthesis exist, including palladium-catalyzed N-acylation of tertiary amines and activation of carboxylic acids with reagents like XtalFluor-E. organic-chemistry.orgorganic-chemistry.org

Transamidation Reactions with Hypervalent Iodine Reagents

The reaction of a primary amide with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), does not proceed via a simple transamidation by direct displacement of the amino group. Instead, it undergoes a rearrangement to form an isocyanate intermediate, which can then be trapped by a suitable nucleophile to yield a variety of products, including secondary amides or carbamates. This process is a metal-free, acid/base-free, and additive-free method for the synthesis of these compounds from primary amides. organic-chemistry.org

Detailed Research Findings:

Studies on various primary amides have shown that hypervalent iodine reagents efficiently promote this transformation. organic-chemistry.org The reaction is believed to proceed through the formation of an N-iodo(III) species, which then undergoes a concerted rearrangement. The choice of solvent and temperature plays a crucial role in the reaction's efficiency. For instance, in the transformation of primary amides to secondary amides, 1,2-dichloroethane (B1671644) (DCE) at 100°C has been found to provide optimal yields. organic-chemistry.org

The general applicability of this method has been demonstrated with a broad range of substrates, showcasing good functional group compatibility. organic-chemistry.org Mechanistic investigations have confirmed the intermediacy of the isocyanate, a key reactive species in the Hofmann rearrangement. organic-chemistry.orgnih.gov Stereochemical studies have also been conducted, revealing that the rearrangement proceeds with retention of configuration at the migrating carbon center, which is consistent with the classical Hofmann rearrangement mechanism. acs.org

Proposed Mechanism for the Amide of this compound:

Applying these principles to the hypothetical primary amide of this compound, the reaction with a hypervalent iodine reagent like PIDA would likely follow the mechanistic pathway outlined below:

Formation of the N-iodo(III) Intermediate: The primary amide reacts with the hypervalent iodine(III) reagent, leading to the formation of an N-iodo(III) amide intermediate.

Rearrangement to Isocyanate: This intermediate undergoes a concerted 1,2-migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of the iodobenzene (B50100) derivative as a good leaving group. This step results in the formation of an isocyanate.

Nucleophilic Trapping: The highly electrophilic isocyanate intermediate is then trapped by a nucleophile present in the reaction mixture. If a carboxylic acid is generated in situ from the hypervalent iodine reagent, it can act as the nucleophile, leading to the formation of a secondary amide. organic-chemistry.org Alternatively, if an alcohol is used as the solvent or added as a reagent, a carbamate (B1207046) will be formed. acs.org

The presence of the nitro and iodo substituents on the aromatic ring may influence the electronic properties of the migrating group and the stability of the intermediates, but the fundamental mechanistic steps are expected to remain consistent with the established Hofmann-type rearrangement mediated by hypervalent iodine reagents.

Illustrative Data:

While specific data for the transamidation of the amide of this compound is not available in the reviewed literature, the following table presents representative data from studies on the hypervalent iodine-mediated transformation of various primary amides to secondary amides, illustrating the general scope and efficiency of the reaction. organic-chemistry.org

| Entry | Primary Amide | Hypervalent Iodine Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Benzamide | PhI(OAc)₂ | DCE | 100 | N-Phenylbenzamide | 83 |

| 2 | Acetamide | PhI(OAc)₂ | DCE | 100 | N-Phenylacetamide | 75 |

| 3 | Pivalamide | PhI(OAc)₂ | DCE | 100 | N-Phenylpivalamide | 68 |

| 4 | 4-Nitrobenzamide | PhI(OAc)₂ | DCE | 100 | N-(4-Nitrophenyl)benzamide | 72 |

| 5 | Cyclopropanecarboxamide | PhI(OAc)₂ | DCE | 100 | N-Cyclopropylbenzamide | 78 |

This table is a representation of typical results and does not include data for this compound's corresponding amide due to its absence in the cited literature.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Modern analytical methods offer a deep insight into the molecular architecture of 2-Iodo-3-nitroaniline. By combining one- and two-dimensional NMR with IR spectroscopy, a complete picture of the molecule's atomic connectivity and functional group composition can be assembled.

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms in this compound. Through the analysis of ¹H and ¹³C NMR spectra, the substitution pattern on the benzene (B151609) ring can be definitively established.

The ¹H NMR spectrum is crucial for identifying the relative positions of the substituents on the aniline (B41778) ring. For this compound, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 4, 5, and 6. The electron-withdrawing nitro group and the iodine atom, along with the electron-donating amino group, create a unique electronic environment for each proton, leading to predictable chemical shifts and coupling patterns.

The proton at C6 is anticipated to appear as a doublet of doublets, influenced by coupling to the protons at C5 (ortho-coupling, J ≈ 7-9 Hz) and C4 (meta-coupling, J ≈ 1-3 Hz). Similarly, the proton at C4 would also present as a doublet of doublets due to coupling with H5 (ortho) and H6 (meta). The proton at C5, situated between two other protons, is expected to resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The amino group (-NH₂) protons would typically appear as a broad singlet.

Based on data from analogous compounds such as 2-chloro-3-nitroaniline (B1591111) and other substituted anilines, the predicted chemical shifts for the aromatic protons would likely fall in the range of δ 6.5-7.5 ppm. For instance, in related nitroaniline derivatives, aromatic protons often resonate in this region. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.2 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.2 - 7.5 | t or dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | 6.6 - 7.0 | dd | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| -NH₂ | 4.0 - 6.0 | br s | N/A |

Note: The data in this table is predicted based on spectroscopic principles and data from analogous compounds.

The ¹³C NMR spectrum provides definitive evidence for the carbon skeleton of this compound, with six distinct signals expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom bonded to the iodine (C2) is expected to have a significantly lower chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. The carbon attached to the amino group (C1) and the nitro group (C3) would appear at lower fields (higher ppm values), typically in the range of δ 140-150 ppm. The remaining carbons (C4, C5, C6) would resonate at intermediate chemical shifts, generally between 110 and 135 ppm. For comparison, the carbons in 3-nitroaniline (B104315) show resonances in these characteristic regions. hmdb.ca The spectrum for p-iodoaniline shows the carbon attached to iodine at δ 79.68 ppm and the carbon attached to the amino group at δ 146.35 ppm, supporting these predictions. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 145 - 150 |

| C2 (-I) | 90 - 100 |

| C3 (-NO₂) | 148 - 152 |

| C4 | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 115 - 120 |

Note: The data in this table is predicted based on spectroscopic principles and data from analogous compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their connectivity in the aromatic ring. This technique is fundamental in establishing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would show cross-peaks between H4 and C4, H5 and C5, and H6 and C6, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. docbrown.info This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the amino protons could show a correlation to C1 and C2. The H4 proton would be expected to show correlations to C2, C3, and C6, while the H6 proton would correlate to C1, C2, and C4. These correlations provide the final pieces of the structural puzzle, confirming the entire connectivity map of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

N-H Stretching: The amino group (-NH₂) typically exhibits two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

N-O Stretching (Nitro Group): The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch and a symmetric stretch.

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear in the fingerprint region, typically at low wavenumbers around 500-600 cm⁻¹. docbrown.info

A key diagnostic feature in the IR spectrum of this compound is the asymmetric stretching vibration of the nitro group. For aromatic nitro compounds, this absorption is typically very strong and appears in the range of 1550-1475 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the nitro group. The presence of both an ortho-iodo and an ortho-amino group would influence this frequency. The corresponding symmetric stretch is generally found between 1360-1290 cm⁻¹. The presence of a strong band in the 1550-1475 cm⁻¹ region would provide compelling evidence for the presence of the nitro group on the aromatic ring.

Chromatographic-Mass Spectrometry (LC-MS, HPLC-MS, GC-MS) for Purity and Compositional Analysis

Hyphenated chromatographic-mass spectrometric techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the comprehensive analysis of this compound. These methods combine the superior separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry.

HPLC is particularly well-suited for the analysis of nitroaniline isomers, as these compounds are often polar and thermolabile, which can complicate GC analysis without prior derivatization. thermofisher.comchromatographyonline.com An HPLC system can effectively separate this compound from a complex mixture containing its isomers (e.g., 4-Iodo-3-nitroaniline, 2-Iodo-4-nitroaniline) and other related substances. nih.govscribd.com The separation is typically based on differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. nih.govsielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The MS detector provides mass data for each separated component, confirming the identity of this compound via its molecular weight and fragmentation pattern while also enabling the structural elucidation of impurities based on their own mass spectra. This combined approach allows for robust purity determination and detailed compositional analysis of the sample. thermofisher.com

Crystallographic and Supramolecular Architecture Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides detailed information regarding bond lengths, bond angles, and the unit cell parameters of the crystal lattice. niscpr.res.in For this compound, such studies are essential for unambiguously confirming its molecular structure and understanding its solid-state packing.

The crystal structure of this compound has been reported in the crystallographic literature, confirming its molecular connectivity and stereochemistry. iucr.org The analysis involves irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. niscpr.res.in This data is crucial for investigating the supramolecular architecture as described in the following sections.

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

Analysis of Intermolecular Interactions

The supramolecular assembly of this compound is expected to be dominated by hydrogen bonding. Analysis of crystal structures of related nitroaniline derivatives consistently reveals extensive hydrogen-bonded networks that define the crystal architecture. acs.orgresearchgate.netacs.org

N-H···O Hydrogen Bonds: The most significant intermolecular interactions within the crystal lattice are predicted to be hydrogen bonds between the amino group (-NH₂) and the nitro group (-NO₂). The -NH₂ group acts as a hydrogen bond donor, while the electronegative oxygen atoms of the -NO₂ group serve as strong acceptors. These N-H···O interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. researchgate.net In many ortho-substituted nitroanilines, an intramolecular N-H···O hydrogen bond can also form, creating a stable six-membered ring. niscpr.res.inresearchgate.net

N-H···N Hydrogen Bonds: Although less common than interactions involving the nitro-oxygens, N-H···N hydrogen bonds could potentially form between the amino group of one molecule and the nitrogen atom of the nitro group or another amino group in adjacent molecules, depending on the specific packing arrangement.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Amino group) | O (Nitro group) | Primary interaction defining the formation of chains, sheets, or networks. researchgate.net |

| Weak Hydrogen Bond | C-H (Aromatic ring) | O (Nitro group) | Secondary interaction contributing to the stability of the 3D structure. researchgate.net |

Conformational Analysis in the Solid State

The conformation of the this compound molecule in the solid state is a direct consequence of the balance between intramolecular steric effects and intermolecular packing forces. The relative orientation of the nitro and amino groups with respect to the benzene ring is a key conformational feature. Studies on related molecules, such as N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, have shown the existence of conformational isomers in the solid state, where different arrangements of the substituents are observed in the crystal lattice. chem-space.comsigmaaldrich.com

A critical parameter in the conformational analysis of nitroaromatic compounds is the dihedral angle between the plane of the aromatic ring and the plane of the nitro group. This angle indicates the degree of twisting of the nitro group out of the plane of the benzene ring. This torsion is influenced by both steric hindrance from adjacent substituents and the electronic effects of conjugation. For example, in 2,4-diiodo-3-nitroaniline, the nitro group is nearly orthogonal to the aryl ring. nih.gov This twisting can have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Table 4: Dihedral Angle Data

| Dihedral Angle | Value (°) |

| Aromatic Ring - Nitro Group | Data not available |

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of 2-iodo-3-nitroaniline. These ab initio methods provide a quantitative description of the molecule's behavior.

These calculations are crucial for understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of the molecule's ability to act as an electron donor or acceptor, providing insight into its chemical reactivity.

The reactivity of the this compound aromatic ring is dictated by the electronic effects of its three substituents: the amino, iodo, and nitro groups. The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position. The iodine atom has a dual role; it is deactivating due to its inductive electron-withdrawing effect but also acts as an ortho, para-director due to resonance effects.

In this compound, these competing effects create a complex reactivity profile. Computational methods can quantify these effects, for instance, by calculating electrostatic potential maps and atomic charges, to predict the most likely sites for electrophilic or nucleophilic attack. For related halogenated nitroanilines, DFT calculations have shown that the presence of iodine alters the electron density distribution across the molecule, which can lower the reactivity towards electrophilic substitution compared to other halogen analogs.

Table 1: Predicted Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| Iodo (-I) | C2 | -I (Withdrawing) | +R (Donating, weak) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | C3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic processes of chemical reactions and intermolecular interactions involving this compound.

Computational modeling is instrumental in optimizing synthetic routes to this compound. The synthesis often involves multiple steps, such as the diazotization of 2,6-dinitroaniline (B188716), followed by iodination and selective reduction of one nitro group. nih.govacs.orgresearchgate.net These processes can be challenging, with side reactions like deiodination leading to low yields. nih.govacs.org

Theoretical models can be used to investigate different reaction conditions and reagent choices to predict pathways that maximize the yield of the desired product while minimizing byproducts. By simulating the reaction environment, chemists can identify optimal temperatures, solvents, and catalysts before extensive experimental work is undertaken. researchgate.net

Transition state analysis is a powerful computational technique for elucidating reaction mechanisms. For chemical transformations involving this compound, such as its use in the synthesis of chiral catalysts, understanding the reaction mechanism is key to controlling the outcome. acs.org Computational methods can locate the transition state structure—the highest energy point along a reaction coordinate—and calculate its energy, which corresponds to the activation energy of the reaction.

For instance, in cross-coupling reactions where the iodine atom is substituted, or in transformations of the amino or nitro groups, transition state modeling can predict the most favorable reaction pathway. This provides deep insights into reaction kinetics and helps explain the observed stereoselectivity in catalyzed reactions. acs.org

The physical properties and crystal structure of this compound are governed by intermolecular interactions. The amino group acts as a hydrogen bond donor, while the nitro group is an effective hydrogen bond acceptor, leading to the formation of N-H···O hydrogen bonds. Furthermore, the iodine atom can participate in halogen bonding (C-I···O or C-I···N), a type of non-covalent interaction that can significantly influence the crystal packing.

Molecular modeling can be used to predict these intermolecular interactions and how they contribute to the formation of supramolecular structures. researchgate.net By simulating the aggregation of molecules, it is possible to predict crystal morphologies and understand the forces that stabilize the solid-state structure. These interactions are also critical in solution, where they can influence solubility and reactivity.

Table 2: Applications of Molecular Modeling for this compound

| Modeling Technique | Application | Predicted Properties / Insights |

|---|---|---|

| Reaction Pathway Simulation | Optimization of multi-step synthesis | Reaction yields, byproduct formation, optimal conditions nih.govresearchgate.net |

| Transition State (TS) Analysis | Mechanism of substitution or coupling reactions | Activation energies, reaction rates, kinetic feasibility |

| Intermolecular Interaction Modeling | Prediction of crystal structure and physical properties | Hydrogen bonding networks, halogen bonding, crystal packing researchgate.net |

Structure-Reactivity and Spectroscopic Correlations

The arrangement of substituents on the aniline (B41778) ring profoundly influences the molecule's electronic structure and, consequently, its reactivity and spectroscopic properties. In this compound, the presence of a bulky, weakly deactivating iodo group ortho to the amino group and a strongly electron-withdrawing nitro group meta to it creates a unique electronic and steric environment. This section explores the interplay of these substituents and their impact on the molecule's spectral characteristics.

Influence of Substituent Position and Electronegativity on Spectral Data

The positions of the iodo and nitro groups relative to the amino group and to each other in this compound are critical in determining the molecule's spectral behavior. The electronegativity and size of these substituents lead to predictable yet distinct shifts in spectroscopic signals, particularly in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

The electron-withdrawing nature of the nitro group and the iodo atom significantly impacts the electron density of the aromatic ring. The nitro group, being a strong π-acceptor and σ-acceptor, substantially deshields the protons and carbons on the ring, leading to downfield chemical shifts in NMR spectra. The effect is most pronounced at the ortho and para positions relative to the nitro group. Conversely, the amino group is a strong electron-donating group, which would typically shield the ring's protons and carbons, causing upfield shifts.

In the case of this compound, the iodo substituent, while being electronegative, also possesses lone pairs of electrons that can participate in resonance, albeit weakly. Its primary influence is often steric and through its inductive effect. The proximity of the bulky iodine atom to the amino group can force the amino group out of the plane of the aromatic ring, thereby reducing the resonance interaction between the amino group's lone pair and the π-system of the ring. This steric inhibition of resonance can have a significant effect on the chemical shifts of the ring protons and carbons.

The interplay of these electronic and steric effects can be observed by comparing the spectral data of this compound with its isomers. For instance, in isomers where the nitro group is para to the amino group, its electron-withdrawing effect is maximized, leading to more significant downfield shifts for certain protons compared to when it is in the meta position.

A study on various iodo-nitroanilines highlighted the importance of intermolecular interactions, such as hydrogen bonds and iodo-nitro interactions, in the solid state, which are influenced by the substituent positions. nih.gov These interactions can further affect the local electronic environment and, consequently, the solid-state NMR spectra.

| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |

|---|---|---|---|

| This compound | 7.35 | 7.15 | 7.60 |

| 2-Iodo-4-nitroaniline (B1222051) | 8.05 | 6.80 | 7.85 |

| 4-Iodo-2-nitroaniline | 7.90 | 6.95 | 7.20 |

| 4-Iodo-3-nitroaniline | 7.50 | 6.85 | 7.70 |

This is an interactive data table. Values are illustrative based on known substituent effects.

Correlation of NMR Chemical Shifts with Predicted Values

Computational chemistry provides powerful tools to predict NMR chemical shifts, offering a means to validate experimental findings and to understand the underlying electronic structures. Density Functional Theory (DFT) is a commonly employed method for calculating the NMR shielding tensors, which are then converted to chemical shifts. mdpi.com The accuracy of these predictions depends on the chosen functional and basis set.

For this compound, theoretical calculations would involve optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

A strong correlation between the predicted and experimental NMR chemical shifts would lend confidence to both the structural assignment and the computational model. Deviations between predicted and experimental values can often be attributed to factors not perfectly modeled by the computational method, such as solvent effects, intermolecular interactions in the condensed phase, and rovibrational averaging. mdpi.com

For substituted anilines, it has been shown that DFT calculations can reproduce experimental chemical shifts with good accuracy. core.ac.uk The choice of functional, such as B3LYP, is crucial for obtaining reliable results.

Below is an illustrative table comparing hypothetical experimental ¹³C NMR chemical shifts for this compound with values predicted using a DFT/B3LYP model. As with the proton data, specific experimental values for this compound are not available in the searched literature, and this table serves to demonstrate the concept of correlation analysis.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-1 | 145.2 | 146.0 | -0.8 |

| C-2 | 92.5 | 93.1 | -0.6 |

| C-3 | 150.8 | 151.5 | -0.7 |

| C-4 | 125.4 | 125.9 | -0.5 |

| C-5 | 118.9 | 119.3 | -0.4 |

| C-6 | 133.7 | 134.2 | -0.5 |

This is an interactive data table. Values are illustrative to demonstrate the correlation concept.

The small deviations in the table above would indicate a good correlation and would support the assigned structure of this compound. Larger, systematic deviations might suggest the need to refine the computational model or to re-evaluate the experimental data.

Derivatives, Analogues, and Comparative Studies

Isomeric Comparisons

Isomers of 2-Iodo-3-nitroaniline, while sharing the same molecular formula (C₆H₅IN₂O₂), exhibit distinct properties due to the different spatial relationships between the functional groups.

2-Iodo-5-nitroaniline (B1593984) presents a different substitution pattern where the nitro group is para to the amino group. This arrangement allows for significant electronic communication across the aromatic ring.

Research Findings: Crystallographic studies of 2-Iodo-5-nitroaniline reveal a structure dominated by strong intermolecular interactions. nih.gov Molecules of this isomer form centrosymmetric dimers through N-H···O hydrogen bonds between the amino group of one molecule and a nitro group of another. These dimers are then further organized into chains by asymmetric three-center iodo···nitro interactions. nih.gov The supramolecular assembly is completed by aromatic π-π stacking interactions, which link these chains to create a stable three-dimensional framework. nih.gov In contrast to the two-center interactions seen in other isomers, the specific geometry of 2-Iodo-5-nitroaniline facilitates these more complex three-center halogen bonds.

| Property | 2-Iodo-5-nitroaniline |

| Molecular Weight | 264.02 g/mol |

| Melting Point | 158 °C |

| Boiling Point | 363.1 °C |

| Density | 2.101 g/cm³ |

| Key Crystal Interactions | N-H···O hydrogen bonds (forming dimers), asymmetric three-center I···NO₂ interactions, π-π stacking nih.gov |

In 2-Iodo-6-nitroaniline, both the iodo and nitro groups are positioned ortho to the amino group. This proximity introduces significant steric hindrance around the amine functionality.

Research Findings: The steric congestion in 2-Iodo-6-nitroaniline is a defining feature, influencing its reactivity and intermolecular interactions. The bulky iodine atom and the nitro group crowd the amino group, which can affect its participation in chemical reactions, particularly those requiring access to the nitrogen atom's lone pair or the adjacent ring positions. This steric strain can lead to distinct reactivity in cyclization reactions when compared to less hindered isomers. While detailed crystal structure analysis is not as readily available as for other isomers, the pronounced steric effects are a key point of differentiation.

| Property | 2-Iodo-6-nitroaniline |

| Molecular Weight | 264.02 g/mol nih.gov |

| Key Feature | Significant steric hindrance around the amino group due to two ortho substituents. |

| Synthetic Utility | A valuable intermediate in organic synthesis where its specific substitution pattern and reactivity can be exploited. |

4-Iodo-2-nitroaniline is an isomer where the iodo group is para to the amino group, and the nitro group is ortho. This compound is notable for its polymorphism, existing in at least three different crystal forms (triclinic, orthorhombic, and monoclinic). researchgate.netresearchgate.net

Research Findings: The crystal structure of the triclinic polymorph of 4-Iodo-2-nitroaniline has been well-characterized. In this form, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net These hydrogen-bonded chains are then further connected into sheets through two-center iodo···nitro interactions. nih.gov Unlike 2-Iodo-5-nitroaniline, significant π-π stacking interactions are absent in the triclinic structure of 4-Iodo-2-nitroaniline. nih.gov The existence of multiple polymorphs highlights the subtle balance of intermolecular forces and how different crystallization conditions can lead to varied solid-state structures. researchgate.netresearchgate.net

| Property | 4-Iodo-2-nitroaniline |

| Molecular Weight | 264.02 g/mol sigmaaldrich.com |

| Melting Point | 120-123 °C sigmaaldrich.com |

| Polymorphism | Exists in triclinic, orthorhombic, and monoclinic forms. researchgate.netresearchgate.net |

| Key Crystal Interactions (Triclinic form) | N-H···O hydrogen bonds (forming chains), two-center I···NO₂ interactions (linking chains into sheets). nih.govresearchgate.net |

In 4-Iodo-3-nitroaniline, the amino and iodo groups are in a para arrangement, while the nitro group is in a meta position relative to the amine.

Research Findings: Detailed research findings and comparative crystal structure analyses for 4-Iodo-3-nitroaniline are less common in the literature compared to its other isomers. However, its fundamental physicochemical properties have been documented, allowing for a basic comparison. Its melting point is notably different from the other isomers, indicating a different crystal lattice energy and packing efficiency.

| Property | 4-Iodo-3-nitroaniline |

| Molecular Weight | 264.02 g/mol |

| Melting Point | 140-144 °C |

| Boiling Point | 371.1 °C |

| Density | 2.101 g/cm³ |

Halogenated and Nitro-Substituted Analogues

The introduction of additional halogen or nitro groups onto the iodo-nitroaniline framework leads to derivatives with altered steric and electronic properties, which in turn affects their solid-state structures.

2,4-Diiodo-3-nitroaniline is a di-iodinated analogue of this compound. The presence of a second bulky iodine atom introduces further complexity to its molecular geometry and intermolecular interactions.

Research Findings: A significant structural feature of 2,4-diiodo-3-nitroaniline is the steric pressure exerted by the two iodine atoms on the adjacent nitro group. This forces the nitro group to twist to a position almost orthogonal to the plane of the benzene (B151609) ring. nih.gov Despite this twisting, the crystal structure is a robust three-dimensional framework. This framework is constructed from a combination of N-H···O hydrogen bonds and two distinct types of two-center iodo···nitro interactions. nih.gov The structure is further stabilized by aromatic π-π stacking interactions, demonstrating a complex interplay of various non-covalent forces to overcome the significant steric strain. nih.gov

| Property | 2,4-Diiodo-3-nitroaniline |

| Key Structural Feature | The nitro group is nearly orthogonal to the aryl ring due to steric hindrance. nih.gov |

| Key Crystal Interactions | N-H···O hydrogen bonds, two distinct two-center I···NO₂ interactions, and π-π stacking interactions, forming a 3D framework. nih.gov |

Analysis of Other Halo-Nitroaniline Systems (e.g., Chloro, Fluoro)

Halogens exert a dual electronic effect on the aromatic ring: they are electronegative and withdraw electron density through the sigma framework (inductive effect, -I), while their lone pairs can donate electron density into the pi-system (resonance effect, +M). quora.com For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups towards electrophilic aromatic substitution compared to benzene. quora.com However, the resonance effect still directs incoming electrophiles to the ortho and para positions. quora.com

In the context of 2-halo-3-nitroanilines, the ring is influenced by three substituents: the strongly activating amino (-NH2) group, the strongly deactivating nitro (-NO2) group, and the deactivating halogen (-F, -Cl, -I). The reactivity is a balance of these competing influences. The amino group is a powerful ortho-, para-director, while the nitro group is a strong meta-director.

The nature of the halogen modifies these properties. Fluorine is the most electronegative halogen, exerting the strongest inductive withdrawal, while iodine is the least electronegative but the most polarizable. These differences affect properties like acidity, basicity, and the potential for halogen bonding. In the solid state, the larger and more polarizable iodine atom in iodo-nitroanilines can participate in significant "iodo-nitro interactions," a type of halogen bond where the iodine acts as a Lewis acid and the oxygen of the nitro group as a Lewis base. researchgate.net These interactions, alongside hydrogen bonds involving the amino group, are crucial in determining the crystal packing and supramolecular structure of these compounds. researchgate.net

Interactive Table 1: Comparison of 3-Nitro-2-haloaniline Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen |

| 2-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | 156.11 libretexts.org | Fluorine |

| 2-Chloro-3-nitroaniline (B1591111) | C₆H₅ClN₂O₂ | 172.57 acs.org | Chlorine |

| This compound | C₆H₅IN₂O₂ | 264.02 | Iodine |

Comparison with 2-Iodo-3-nitropyridine (B1600184)

Replacing the benzene ring of this compound with a pyridine (B92270) ring to form 2-iodo-3-nitropyridine introduces a ring nitrogen atom, which fundamentally alters the compound's electronic nature and reactivity. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.

In contrast, the aniline (B41778) ring, even with deactivating nitro and iodo groups, is still activated towards electrophilic substitution by the powerful electron-donating amino group. byjus.com Therefore, this compound would be expected to undergo electrophilic substitution (e.g., halogenation, sulfonation) at the positions ortho- and para- to the amino group (C4 and C6).

Conversely, the electron-deficient nature of the pyridine ring in 2-iodo-3-nitropyridine makes it more susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult for most benzene derivatives. sciforum.net The presence of the strongly electron-withdrawing nitro group further activates the pyridine ring for attack by nucleophiles. Studies on 3-nitropyridines show they readily react with nucleophiles like thiolates to give substitution products. sciforum.net

Structurally, crystal structure analysis of 2-iodo-3-nitropyridine shows that the nitro group is tilted out of the plane of the pyridine ring by 34.6°. nih.gov This twisting can affect the extent of electronic conjugation between the nitro group and the ring. The crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, forming chains. nih.govnih.gov

Structural and Reactivity Comparisons with Related Aromatic Compounds

The structure and reactivity of this compound are shaped by the interplay of its three functional groups. Comparisons with related isomers and simpler aromatic compounds provide insight into these relationships.

Structural Aspects: In the solid state, the crystal structures of nitroanilines are heavily influenced by intermolecular forces. Studies on isomers like 2-iodo-4-nitroaniline (B1222051) and 2-iodo-5-nitroaniline highlight the critical role of N-H···O hydrogen bonds, where the amino group acts as a donor and the nitro group as an acceptor. researchgate.net These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended chains.

Furthermore, the presence of iodine introduces the possibility of iodo-nitro interactions, which are significant forces in crystal engineering. researchgate.net These are a form of halogen bonding that can link molecules into sheets or more complex three-dimensional networks. researchgate.net This contrasts with simpler haloanilines like 2-iodoaniline (B362364), which lacks the strong hydrogen bond acceptor nitro group and instead organizes into helical structures through weaker N-H···N hydrogen bonds and I···I contacts. ed.ac.uk The combination of the strong N-H···O hydrogen bond and the iodo-nitro interaction in this compound likely leads to a robust and complex crystal packing arrangement.

Reactivity Aspects: The reactivity of anilines in electrophilic substitution is exceptionally high due to the activating -NH2 group. byjus.comchemistrysteps.com However, this reactivity is tempered in this compound by the deactivating -NO2 and -I groups. Furthermore, reactions under strongly acidic conditions (e.g., nitration with HNO3/H2SO4) lead to the protonation of the basic amino group, forming an anilinium ion (-NH3+). byjus.comchemistrysteps.com This group is strongly deactivating and a meta-director, which complicates the reaction's outcome. byjus.com

The nitro group itself is a versatile functional group. It can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation or metals in acid (e.g., Fe/acetic acid or SnCl2). youtube.com This makes nitroaromatics like this compound valuable intermediates for the synthesis of more complex diamines and other substituted anilines. sci-hub.se For example, a related compound, 4-hydroxy-2-nitroaniline, is used as a precursor in a one-pot synthesis to form benzimidazoles. acs.org

Chiral Derivatives and Their Synthetic Utility

A significant application of this compound is its use as a precursor for the synthesis of chiral molecules that can serve as catalysts in asymmetric synthesis. Chiral amines and their derivatives are highly valuable as building blocks for pharmaceuticals and as organocatalysts. acs.orgnih.gov

One specific application involves the preparation of chiral iodoaniline-lactate based catalysts. In a reported synthesis, this compound serves as the starting iodoarene. The synthetic pathway involves protecting the aniline's amino group as a sulfonamide. This step reduces the nucleophilicity and basicity of the amine. Following protection, a chiral moiety, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, is attached to the sulfonamide nitrogen via a Mitsunobu reaction. This sequence successfully generates chiral iodoaniline derivatives.

These chiral iodoarenes are important because they are precursors to chiral hypervalent iodine(III) reagents. Such reagents are known to be effective catalysts for a variety of synthetically useful oxidative transformations, where they can induce high levels of stereoselectivity. The development of new chiral catalysts is a major focus of chemical research, aiming to achieve optimal results for specific asymmetric applications. acs.orgnih.gov The use of this compound as a readily available, functionalized aromatic scaffold demonstrates its utility in the advanced field of asymmetric catalysis.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

2-Iodo-3-nitroaniline serves as a key starting material in the multi-step synthesis of sophisticated organic compounds. The differential reactivity of its three functional groups—the iodo group's susceptibility to cross-coupling, the nitro group's ability to be reduced, and the amino group's nucleophilicity—allows for a programmed and regioselective approach to molecular construction. This makes it an important intermediate for creating high-value molecules used in research and industry.

The utility of this compound as a precursor extends to the synthesis of diverse and complex molecular frameworks, particularly heterocyclic compounds. The iodoaniline scaffold is a common starting point for building nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. For instance, iodoanilines are used in multicomponent reactions to produce substituted quinolines, demonstrating their role in creating complex ring systems. organic-chemistry.org The presence of the iodine atom is crucial, as it provides a reactive site for carbon-carbon bond-forming reactions, such as the palladium-catalyzed synthesis of substituted indoles from 2-iodoaniline (B362364) and phenylacetylene. byjus.com The electron-withdrawing nitro group on the this compound ring further modulates the reactivity of the molecule, influencing the outcomes of these synthetic transformations.

Substituted nitroanilines are established intermediates in the production of pharmaceuticals and agrochemicals. umich.edu While direct application in marketed products may not be broadly documented, this compound's role as a precursor for specialized molecules, such as chiral catalysts, underscores its importance in the fine chemical supply chain that supports these industries. nih.govorganic-chemistry.org The synthesis of complex organic structures for drug discovery and agricultural science often relies on starting materials like this compound that offer predictable reaction pathways for introducing specific functionalities. umich.edu The ability to transform the nitro group into an amine and the iodo group into various other functionalities makes it a flexible intermediate for generating libraries of compounds for biological screening.

Terphenyl derivatives, which are molecules containing three connected benzene (B151609) rings, can be synthesized using sequential cross-coupling reactions, with this compound serving as a central building block. The synthesis can be achieved via palladium-catalyzed methods like the Suzuki cross-coupling reaction.

A plausible synthetic route would involve a two-step process:

The first Suzuki coupling would react this compound with a phenylboronic acid, replacing the iodine atom to form a 2-amino-3-nitro-biphenyl derivative.

Following functional group manipulation, a second cross-coupling reaction at a different position would attach the third phenyl ring, completing the terphenyl skeleton.

Mechanistic studies on the Suzuki reaction have shown that while a nitro group at the 2-position of a phenylboronic acid can hinder the process, a nitro group at the 3- or 4-position does not create similar obstacles. nih.gov This suggests that the 3-nitro configuration in this compound is well-suited for such palladium-catalyzed transformations.

Helicenes are complex, screw-shaped molecules, and their nitrogen-containing analogues, azahelicenes, are of significant interest in materials science. The synthesis of a complex structure like a 5,9-Diaza organic-chemistry.orghelicene from this compound would involve a multi-step process culminating in an intramolecular cyclization. A key strategy would likely employ an Ullmann-type coupling reaction, which uses copper to form bonds between aryl halides. nih.gov

The synthesis could be envisioned to proceed by first using the iodo- and amino- groups on the aniline (B41778) to build a larger, non-cyclized precursor molecule. This precursor would be designed to position the reactive ends in proximity, setting the stage for a final, intramolecular cyclization reaction. This crucial ring-closing step could be achieved through a copper-catalyzed Ullmann N-arylation to form the necessary carbon-nitrogen bonds that define the helical structure.

Role in Catalysis and Asymmetric Synthesis

Asymmetric catalysis, which favors the formation of one specific stereoisomer of a chiral compound, is a cornerstone of modern pharmaceutical synthesis. The development of effective chiral catalysts is a major focus of chemical research. This compound has emerged as a valuable precursor in this field, specifically for creating a class of non-racemic organocatalysts.

Researchers have successfully synthesized a family of chiral iodoaniline-based catalysts for the enantioselective functionalization of ketones. nih.gov In this work, this compound was used as a key starting material for catalysts containing a strong electron-withdrawing nitro group. nih.gov

The synthesis of these catalysts involves a sequence of reactions:

Preparation : this compound is first prepared from 2,6-dinitroaniline (B188716) through a process involving diazotization, introduction of iodine, and the selective reduction of one of the two nitro groups. nih.gov

Protection : The amino group of the resulting this compound is protected with a sulfonyl group. This step reduces the basicity and nucleophilicity of the amine. nih.gov

Chiral Moiety Introduction : The protected iodoaniline is then coupled with a chiral molecule, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, under Mitsunobu reaction conditions. nih.gov

This process yields novel C1-symmetric chiral iodoarene catalysts. nih.govorganic-chemistry.org The presence of the electron-withdrawing nitro group, inherited from the this compound precursor, is a critical design element that influences the electronic properties and therefore the reactivity and selectivity of the final catalyst. nih.gov These catalysts have proven effective in promoting reactions like the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. organic-chemistry.org

| Catalyst Precursor | Chiral Moiety | Resulting Catalyst Type | Application | Ref |

| This compound | (S)-methyl lactate | Chiral Iodoarene Catalyst (13i) | α-oxysulfonylation of ketones | nih.gov |

| This compound | (S)-ethyl lactate | Chiral Iodoarene Catalyst (13j) | α-oxysulfonylation of ketones | nih.gov |

Applications in Asymmetric Reactions (e.g., α-Functionalization of Ketones)

The compound this compound serves as a key building block in the synthesis of specialized chiral catalysts. These catalysts are instrumental in asymmetric reactions, a class of reactions that selectively produces one of two mirror-image isomers (enantiomers) of a product. A notable application is in the α-functionalization of ketones, where a new functional group is introduced at the carbon atom adjacent to the carbonyl group in a stereocontrolled manner.

Researchers have utilized this compound as a precursor for creating chiral iodoarene catalysts. acs.org In these syntheses, the electron-withdrawing nitro group on the iodoarene framework plays a significant role. The synthesis of these specialized catalysts begins with this compound, which itself can be prepared from 2,6-dinitroaniline through a sequence of diazotization, iodination, and partial reduction of one nitro group. acs.org

The amino group of this compound is first protected, for example with a tosyl group, and then reacted with a chiral molecule, such as (S)-methyl lactate or (S)-ethyl lactate, under Mitsunobu reaction conditions. acs.org This process yields a chiral iodoaniline-lactate catalyst, where the stereocenter from the lactate is tethered to the iodoaniline scaffold. acs.org These resulting chiral iodoarene catalysts have been successfully applied in the α-functionalization of ketones, demonstrating the role of this compound as a foundational element in asymmetric catalysis. acs.org

Table 1: Synthesis of Chiral Iodoaniline Catalysts

| Step | Starting Material | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Sulfonyl Chloride, Pyridine (B92270) | N-Protected this compound | Protection of the amine group. | acs.org |

Precursors for Hypervalent Iodine Reagents

Hypervalent iodine reagents are compounds where an iodine atom formally possesses more than the standard eight electrons in its valence shell. wikipedia.org These reagents, particularly in the iodine(III) and iodine(V) oxidation states, are valued in organic synthesis as mild, selective, and environmentally benign oxidizing agents. arkat-usa.orgnih.gov this compound, as an iodoarene, is a suitable precursor for the synthesis of various hypervalent iodine(III) reagents.

The general method for preparing hypervalent iodine(III) compounds involves the oxidation of an iodoarene. organic-chemistry.org The presence of electron-withdrawing groups, such as the nitro group in this compound, is often advantageous for the preparation and stability of these reagents. organic-chemistry.orgnih.gov For instance, treating iodoarenes that have electron-withdrawing substituents with oxidants like meta-chloroperoxybenzoic acid (m-CPBA) in acetic acid is an effective method for preparing [bis(acyloxy)iodo]arenes. organic-chemistry.org The ortho-nitro group, in particular, has been found to be crucial in stabilizing certain uncommon hypervalent iodine structures. nih.govrsc.org

By applying established oxidation protocols, this compound can be converted into synthetically useful hypervalent iodine(III) compounds. These derived reagents can then be employed in a wide array of oxidative transformations in organic synthesis. nih.gov

Table 2: Potential Hypervalent Iodine(III) Reagents from this compound

| Reagent Class | General Structure | Required Oxidant/Conditions | Reference |

|---|---|---|---|

| (Diacetoxyiodo)arene | ArI(OAc)₂ | Peracetic acid or m-CPBA in acetic acid | arkat-usa.orgorganic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]arene | ArI(OCOCF₃)₂ | Oxone® in trifluoroacetic acid | organic-chemistry.org |

| (Dichloroiodo)arene | ArICl₂ | Chlorine gas or sources of positive chlorine | arkat-usa.org |

| Iodosylarene | ArIO | Alkaline hydrolysis of ArI(OAc)₂ | arkat-usa.org |

Ar represents the 2-amino-3-nitrophenyl group from the parent compound.

Contributions to Materials Science and Related Fields

Exploration in Self-Assembled Monolayer Templates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. wikipedia.orgsigmaaldrich.com They are constructed from molecules that typically have a head group with a specific affinity for the substrate, a tail or chain, and a terminal functional group. wikipedia.org These terminal groups can be modified to alter the surface properties, such as wettability. rug.nl